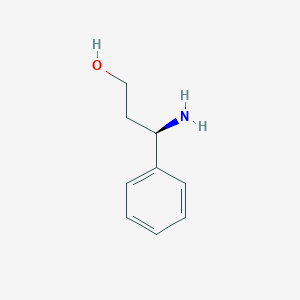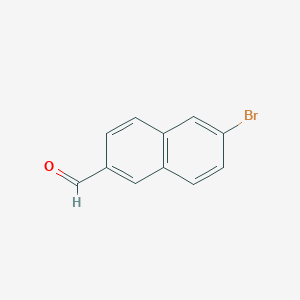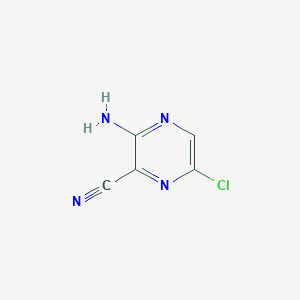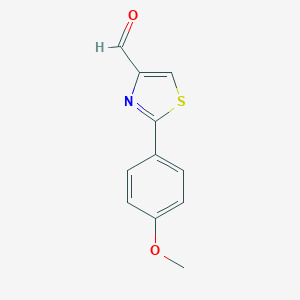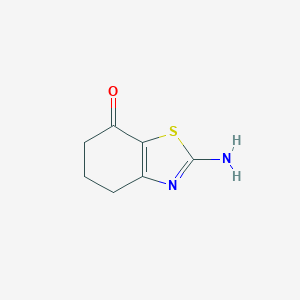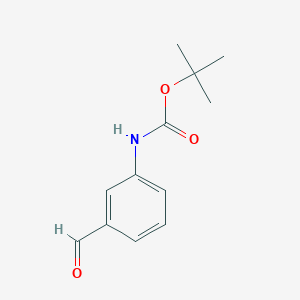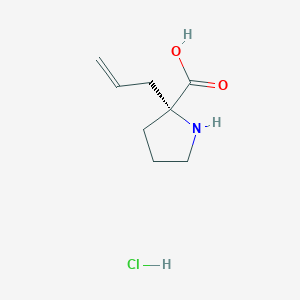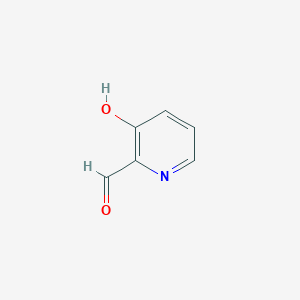
3-Hydroxypyridine-2-carboxaldehyde
Overview
Description
3-Hydroxypyridine-2-carboxaldehyde is an organic compound with the chemical formula C7H7NO2 and a molecular weight of 137.14 g/mol . It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by an aldehyde group, and the hydrogen atom at the third position is replaced by a hydroxyl group. This compound is known for its unique chemical properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxypyridine-2-carboxaldehyde can be synthesized through several methods. One common method involves the reaction of 3-hydroxypyridine with formic acid and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance the yield and purity of the compound. Catalysts such as palladium or platinum are commonly used in these processes to facilitate the oxidation of the intermediate compounds .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypyridine-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Hydroxypyridine-2-carboxylic acid.
Reduction: 3-Hydroxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxypyridine-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxypyridine-2-carboxaldehyde involves its interaction with various molecular targets and pathways. One notable pathway is the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and apoptosis. The compound has been shown to inhibit the activity of certain enzymes in this pathway, leading to its potential anticancer effects .
Comparison with Similar Compounds
Picolinaldehyde (2-formylpyridine): Similar structure but with the aldehyde group at the second position.
Nicotinaldehyde (3-formylpyridine): Similar structure but with the aldehyde group at the third position.
Isonicotinaldehyde (4-formylpyridine): Similar structure but with the aldehyde group at the fourth position.
Uniqueness: 3-Hydroxypyridine-2-carboxaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-hydroxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-6(9)2-1-3-7-5/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDSWZBXIZCMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371997 | |
| Record name | 3-Hydroxypyridine-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-55-4 | |
| Record name | 3-Hydroxy-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxypyridine-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxypicolinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone (3-HP) and its derivatives as anticancer agents?
A1: 3-HP and related compounds demonstrate anticancer activity primarily by inhibiting ribonucleotide reductase. [, , ] This enzyme plays a crucial role in DNA synthesis, and its inhibition directly impedes the rapid proliferation of cancer cells.
Q2: What structural features contribute to the anticancer activity of 3-HP and its analogues?
A2: The presence of the N—N—S* tridentate ligand system is crucial for the activity of these compounds. [, ] Modifications to the basic this compound thiosemicarbazone structure, such as the addition of methyl or pyrrolidinyl groups, can influence potency and selectivity against different cancer cell lines. [, , ]
Q3: How effective is this compound thiosemicarbazone (3-HP) against different types of cancer in preclinical models?
A3: 3-HP has shown promising activity against various cancer models, including leukemia L1210, Ehrlich ascites carcinoma, lymphoma L5178Y, Lewis lung carcinoma, and adenocarcinoma 755. [] Further research explored the efficacy of 3-HP derivatives, like the N(4)-methylthiosemicarbazone derivative, against liver cancer cell line HepG-2. []
Q4: What are the limitations of current preclinical research on this compound thiosemicarbazone and its derivatives?
A4: While in vitro studies have demonstrated promising results, further investigation in vivo and potentially clinical trials are needed to confirm the efficacy and safety of these compounds in humans. [, ] Understanding the long-term effects, potential toxicity, and optimal drug delivery strategies will be crucial for translating these findings into clinical applications.
Q5: Can the efficacy of this compound thiosemicarbazone and its derivatives be enhanced?
A5: Researchers are exploring the complexation of 3-HP derivatives with metals like Platinum(II) to potentially enhance their anticancer activity and overcome drug resistance. [] Additionally, developing targeted drug delivery systems could improve the efficacy and reduce potential side effects.
Q6: Are there any analytical techniques specifically highlighted for studying this compound and its derivatives?
A6: Various spectroscopic methods, including FT-IR, 1H-NMR, UV-Visible spectroscopy, and mass spectrometry, are routinely employed for the characterization of these compounds. [] Additionally, techniques like circular dichroism (CD) spectroscopy are being explored for analyzing the stereochemistry and chiral separation of this compound derivatives. [, ]
Q7: Beyond its anticancer potential, are there other applications for this compound?
A7: Yes, this compound's ability to form imine bonds with chiral amines is being investigated for applications in chiral separation and stereochemical analysis. [, ] This approach shows promise for developing rapid and robust methods to determine the enantiomeric purity of chiral amine compounds, with potential applications in pharmaceutical and chemical industries.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




